Micromonomycin

Description

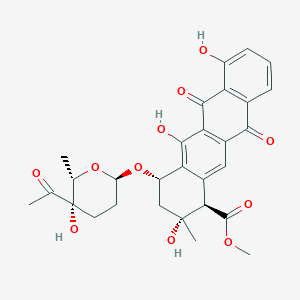

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H30O11 |

|---|---|

Molecular Weight |

554.5 g/mol |

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,5S,6S)-5-acetyl-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C29H30O11/c1-12(30)29(37)9-8-19(39-13(29)2)40-18-11-28(3,36)23(27(35)38-4)15-10-16-22(26(34)21(15)18)25(33)20-14(24(16)32)6-5-7-17(20)31/h5-7,10,13,18-19,23,31,34,36-37H,8-9,11H2,1-4H3/t13-,18-,19-,23-,28+,29+/m0/s1 |

InChI Key |

YBDXTULXJZVGFH-HUQDIQLKSA-N |

Isomeric SMILES |

C[C@H]1[C@@](CC[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)(C(=O)C)O |

Canonical SMILES |

CC1C(CCC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)(C(=O)C)O |

Synonyms |

micromonomycin |

Origin of Product |

United States |

Origin and Discovery of Micromonomycin

Isolation and Characterization of Producing Microorganisms

The discovery of Micromonomycin is intrinsically linked to the exploration of the genus Micromonospora as a prolific source of natural products.

The genus Micromonospora is a well-established source of structurally diverse and pharmacologically active natural products. researchgate.net These actinomycetes are recognized for producing a wide array of secondary metabolites, including macrolides, alkaloids, and anthracyclines. nih.govrsc.org Historically, soil-derived Micromonospora species were the primary focus, leading to the discovery of important antibiotics like megalomicin. nih.govrsc.org However, exploration has expanded to include marine environments, where species have been isolated from sediments, sponges, and ascidians. nih.govrsc.org This genus is considered a valuable resource for finding novel bioactive molecules to combat pathogenic microorganisms. researchgate.netresearchgate.net The diverse habitats of Micromonospora, from terrestrial soil to marine ecosystems, contribute to the chemical diversity of the metabolites they produce. nih.govresearchgate.net Many of the compounds isolated from this genus exhibit potent antimicrobial, antifungal, or anticancer properties. researchgate.netnih.gov

The isolation of this compound has been reported from different strains of Micromonospora obtained from varied environments. One of the initial reports in 2004 identified a marine-derived Micromonospora strain as the producer of this novel anthracycline. nih.govrsc.org Another producing organism, Micromonospora sp. JY16, was isolated from a soil sample. researchgate.netscispace.com Furthermore, Micromonospora sp. strain WMMB235, which also produces the compound, was isolated in 2011 from a marine ascidian collected off the coast of the Florida Keys, USA. researchgate.net

The cultivation of Micromonospora often requires specific techniques and media, as these microorganisms can be challenging to grow under standard laboratory conditions. nih.govsemanticscholar.org The isolation process typically begins with pretreating the environmental sample (e.g., soil, sediment) to select for rare actinomycetes like Micromonospora. researchgate.netresearchgate.net Following pretreatment, specific isolation media are used, and plates are often incubated for several weeks to allow for the growth of these slower-growing bacteria. researchgate.net Once isolated, the strains are cultivated in fermentation broths. The extraction of metabolites is commonly performed using organic solvents like ethyl acetate, after which the crude extract is purified to isolate the bioactive compounds. researchgate.net While general methods for cultivating actinomycetes are well-documented, some strains have special requirements for both growth and the production of their secondary metabolites. nih.govsemanticscholar.org

Micromonospora Species as a Source of Bioactive Metabolites

Initial Reports and Structural Classification

Following its isolation, this compound was subjected to structural elucidation, leading to its classification within a major class of antibiotics.

This compound was identified and designated as an anthracycline antibiotic based on its chemical structure. researchgate.netnih.govscispace.comnih.gov Anthracyclines are a class of aromatic polyketides characterized by a tetracyclic aglycone core linked to a sugar moiety via a glycosidic bond. wikipedia.org This structural class is well-known for containing potent therapeutic agents. While the genus Streptomyces is the most famous source of anthracyclines, such as the anticancer drugs doxorubicin (B1662922) and daunorubicin (B1662515), the genus Micromonospora is also a known producer of these compounds. researchgate.netwikipedia.org The initial report in 2004 described this compound as a new anthracycline antibiotic from a Micromonospora species, contributing another member to this important class of natural products. npatlas.orgjst.go.jpamanote.com

This compound joins a large family of anthracycline antibiotics, which are primarily known for their use in cancer chemotherapy. wikipedia.org A comparative analysis highlights its place among these related natural products. The first anthracyclines, daunorubicin and doxorubicin, were isolated from Streptomyces peucetius. wikipedia.org In contrast, this compound is produced by the genus Micromonospora, showcasing this genus as an alternative source for this chemical class. researchgate.netnih.gov

While many famous anthracyclines like doxorubicin are mainstays in oncology, this compound was initially reported for its antibacterial and moderate antifungal activities. nih.govrsc.org It exhibited potent inhibitory activity against Staphylococcus aureus, Streptococcus pneumoniae, and a supersensitive strain of Escherichia coli, as well as weak activity against Saccharomyces cerevisiae and Candida albicans. researchgate.netscispace.com This contrasts with the primary application of many other anthracyclines. The pharmacology of structurally similar anthracyclines can differ significantly, as seen in a comparative study of aclacinomycin A, marcellomycin, and musettamycin, which showed marked differences in their metabolism and tissue distribution. nih.gov

The following table provides a comparative overview of this compound and other selected anthracyclines.

| Feature | This compound | Doxorubicin | Daunorubicin | Aclacinomycin A |

| Producing Genus | Micromonospora researchgate.netnih.govscispace.com | Streptomyces wikipedia.org | Streptomyces wikipedia.org | Streptomyces |

| Reported Origin | Marine and Soil nih.govrsc.orgscispace.com | Soil wikipedia.org | Soil wikipedia.org | N/A |

| Core Structure | Anthracycline nih.gov | Anthracycline wikipedia.org | Anthracycline wikipedia.org | Anthracycline nih.gov |

| Primary Reported Activity | Antibacterial, Antifungal nih.govrsc.orgscispace.com | Anticancer wikipedia.org | Anticancer wikipedia.org | Anticancer |

Biosynthesis of Micromonomycin

Elucidation of the Micromonomycin Biosynthetic Pathway

While the complete biosynthetic gene cluster for this compound has not been fully detailed in published literature, the pathway can be largely elucidated by comparison with the well-characterized biosynthesis of other anthracyclines and polyketides produced by Micromonospora and related actinomycetes. nih.govnih.govnih.gov

Identification and Characterization of the Biosynthetic Gene Cluster

The genetic blueprint for this compound production is expected to be encoded in a biosynthetic gene cluster (BGC). nih.govrsc.org In actinomycetes, the genes for secondary metabolite biosynthesis are typically clustered together on the chromosome. nih.govjmicrobiol.or.kr Bioinformatic analysis of Micromonospora genomes has revealed a significant number of BGCs, many of which are predicted to synthesize polyketides like this compound. nih.govsemanticscholar.org

The characterization of BGCs for other Micromonospora antibiotics, such as mycinamicin and maklamicin, provides a model for what to expect in the this compound cluster. nih.govnih.gov These clusters typically contain genes encoding a polyketide synthase (PKS), enzymes for the biosynthesis of deoxysugars, glycosyltransferases for attaching these sugars, and various tailoring enzymes that modify the chemical structure. nih.govnih.gov

A summary of representative antibiotic biosynthetic gene clusters from Micromonospora is presented below.

| Antibiotic | Producing Organism | BGC Size (approx.) | Key Features |

| Mycinamicin | Micromonospora griseorubida | 62 kb | Contains a Type I PKS, genes for desosamine (B1220255) and mycinose (B1239270) biosynthesis. nih.gov |

| Maklamicin | Micromonospora sp. NBRC 110955 | 152 kb | Encodes a Type I modular PKS, genes for a spirotetronate moiety, and regulatory genes. nih.gov |

| Dynemicin | Micromonospora chersina | Not fully defined | Features a PKS for both the enediyne and anthraquinone (B42736) cores. nih.gov |

Enzymatic Steps and Intermediates in this compound Formation

The formation of this compound is a multi-step enzymatic process. rsc.org This involves the initial synthesis of the aglycone core, followed by glycosylation and other modifications.

The backbone of this compound is a polyketide, synthesized by a Type II polyketide synthase (PKS). nih.govresearchgate.net Type II PKSs are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to build the polyketide chain. scielo.brmdpi.com In the case of anthracyclines, the PKS generates a poly-β-ketone backbone which then undergoes a series of cyclization and aromatization reactions to form the characteristic four-ring structure of the aglycone. mdpi.com

The core components of a Type II PKS system are:

Ketosynthase (KSα and KSβ): Catalyzes the condensation of the growing polyketide chain with a malonyl-CoA extender unit.

Acyl Carrier Protein (ACP): Carries the growing polyketide chain and the extender units.

Chain Length Factor (CLF): Interacts with the KS subunits to control the number of condensation steps and thus the length of the polyketide chain.

Following the formation of the aglycone, the this compound structure is further diversified by the action of tailoring enzymes. csic.esnih.gov A crucial step in this process is glycosylation, which is catalyzed by glycosyltransferases (GTs). scispace.com These enzymes attach one or more sugar moieties to the aglycone. scispace.com The sugar units are themselves synthesized by a dedicated set of enzymes within the BGC. nih.gov

Other tailoring enzymes that are likely involved in this compound biosynthesis include:

Oxygenases (e.g., Cytochrome P450s): Introduce hydroxyl groups and other oxidative modifications to the aglycone. nih.gov

Methyltransferases: Add methyl groups to the aglycone or sugar moieties.

Reductases: Catalyze reduction reactions, for example, of keto groups.

Cyclases: Mediate the correct folding and cyclization of the polyketide chain. mdpi.com

Polyketide Synthase (PKS) Involvement

Genetic Manipulation for Biosynthetic Pathway Engineering

The production of antibiotics like this compound can often be improved through genetic engineering of the producing organism. nii.ac.jpgoogle.com

Strategies for Enhanced this compound Production

Common strategies for enhancing antibiotic production include:

Overexpression of positive regulatory genes: Many BGCs contain regulatory genes that activate the expression of the entire cluster. Increasing the expression of these activators can lead to higher antibiotic yields.

Deletion of negative regulatory genes: Conversely, some clusters are controlled by repressor proteins. Removing the genes for these repressors can de-repress the biosynthetic pathway and increase production.

Increasing precursor supply: The biosynthesis of this compound requires a supply of precursor molecules like acetyl-CoA and malonyl-CoA. Engineering the primary metabolism of the host strain to produce more of these precursors can boost antibiotic synthesis. google.com

Gene cluster amplification: In some cases, increasing the copy number of the entire biosynthetic gene cluster has been shown to enhance antibiotic production. researchgate.net

Heterologous expression: The this compound BGC could potentially be transferred to a different, faster-growing, or more easily manipulated host organism for production. biorxiv.org

A summary of general genetic engineering strategies for improving antibiotic production is provided below.

| Strategy | Description | Example Application |

| Regulatory Gene Manipulation | Overexpression of activators or deletion of repressors to enhance transcription of the BGC. | Increasing planosporicin production by over-expressing positive regulators. |

| Precursor Pathway Engineering | Modifying primary metabolism to increase the availability of biosynthetic precursors. | Enhancing gentamicin (B1671437) B production by engineering precursor pathways. researchgate.net |

| Gene Cluster Amplification | Increasing the number of copies of the entire BGC within the host genome. | Observed in high-producing strains of kanamycin (B1662678). |

| Heterologous Expression | Moving the BGC to a more suitable production host. | Expression of the fluostatin BGC from Micromonospora rosaria in Streptomyces albus. researchgate.net |

Combinatorial Biosynthesis for Novel Analogues

Combinatorial biosynthesis is a powerful strategy in synthetic biology that involves the genetic engineering of microbial biosynthetic pathways to produce novel, non-natural compounds. nih.gov This is often achieved by introducing, deleting, or swapping genes within a biosynthetic gene cluster, leading to the creation of new chemical structures with potentially altered or improved biological activities. nih.govplos.org While the direct application of combinatorial biosynthesis to the this compound pathway is not yet extensively documented in publicly available research, the principles have been widely applied to other polyketides and aminoglycosides produced by actinomycetes, offering a clear blueprint for how novel this compound analogues could be generated. researchgate.netjmicrobiol.or.krcaister.com

The generation of novel analogues of complex natural products like this compound, an anthracycline, typically focuses on two main areas of genetic manipulation: the polyketide synthase (PKS) assembly line and the post-PKS tailoring enzymes, particularly glycosyltransferases.

Detailed Research Findings from Analogous Systems

Research into other polyketide antibiotics, such as elloramycin (B1244480) and sipanmycin, has demonstrated the feasibility of generating hybrid molecules through combinatorial biosynthesis. caister.comnii.ac.jp In these studies, scientists have successfully swapped or introduced genes from different biosynthetic pathways to create novel compounds. For instance, the expression of genes from the oleandomycin (B1677203) pathway in an elloramycin-producing strain resulted in new hybrid anthracyclines with altered sugar moieties. caister.com This success is often attributed to the flexibility of certain enzymes, like glycosyltransferases, which can recognize and attach different sugar molecules to the core polyketide structure. nii.ac.jpjmb.or.kr

Similarly, the genetic manipulation of the gentamicin biosynthetic pathway in Micromonospora echinospora has yielded new aminoglycoside derivatives. scispace.com By disrupting certain genes and introducing others from different pathways, researchers have been able to produce compounds with altered substitution patterns, leading to changes in their antibacterial activity and toxicity profiles. scispace.com

These findings underscore the potential for applying similar techniques to the this compound biosynthetic gene cluster. By identifying and manipulating the key genes responsible for its chemical structure, it would be theoretically possible to create a library of new this compound analogues.

Hypothetical Novel this compound Analogues

Based on the principles of combinatorial biosynthesis, a number of novel this compound analogues could be envisioned. The table below outlines some hypothetical modifications to the this compound structure and the genetic strategies that could be employed to achieve them.

| Hypothetical Analogue Name | Structural Modification | Genetic Engineering Strategy | Potential Outcome |

|---|---|---|---|

| Demethyl-micromonomycin | Removal of a methyl group from the aglycone | Inactivation of a specific methyltransferase gene in the this compound biosynthetic cluster. | Alteration of lipophilicity and target binding affinity. |

| Glyco-diversified this compound A | Replacement of the native sugar with an alternative sugar (e.g., olivose) | Heterologous expression of genes for a different deoxysugar biosynthesis pathway alongside the native this compound cluster, relying on the substrate flexibility of the native glycosyltransferase. | Modified biological activity and altered pharmacokinetic properties. |

| Hydroxylated this compound | Addition of a hydroxyl group to the aglycone | Introduction and expression of a heterologous cytochrome P450 monooxygenase gene. | Changes in solubility and interaction with biological targets. |

| Hybrid-Aglycone this compound | Alteration of the polyketide backbone | Swapping a module from the this compound polyketide synthase (PKS) with a module from another anthracycline PKS. | Creation of a novel polyketide core with potentially new biological activities. |

Chemical Synthesis and Analogues of Micromonomycin

Total Synthesis Approaches to the Micromonomycin Core Structure

The total synthesis of complex natural products like this compound is a significant challenge that pushes the boundaries of modern organic chemistry. While the total synthesis of this compound has been reported to have been accomplished by Fürstner and Langemann, detailed procedures are not extensively documented in publicly accessible literature. Therefore, this section will discuss general strategies that are commonly employed for the construction of the anthracycline core structure, which is central to this compound.

The core of an anthracycline is a tetracyclic quinone system. Synthetic approaches to this framework often involve the strategic assembly of the rings through various chemical reactions. Common strategies include:

Friedel-Crafts reactions: This class of reactions is frequently used to form one or more of the rings by acylating or alkylating an aromatic precursor.

Diels-Alder reactions: A powerful tool for constructing six-membered rings, the Diels-Alder reaction can be employed to build the A-ring of the anthracycline skeleton.

Annulation strategies: Various annulation methods, which involve the formation of a new ring onto an existing one, are also pivotal. For instance, a Hauser annulation can be utilized to construct the anthraquinone (B42736) core. rsc.org

Glycosylation: A crucial step in the synthesis of anthracyclines is the attachment of the sugar moiety to the aglycone. This is often a late-stage transformation and requires careful selection of protecting groups and glycosylation conditions to ensure the correct stereochemical outcome.

The synthesis of related complex antibiotics, such as lemonomycin (B1248428), has been achieved through convergent strategies that involve the preparation of key fragments followed by their coupling. nih.gov For instance, the synthesis of lemonomycin utilized a Suzuki fragment coupling and a Pictet-Spengler reaction to assemble the core structure. nih.gov Such convergent approaches are often favored for complex targets as they allow for the independent synthesis of different parts of the molecule, which can then be combined at a later stage.

Semi-synthetic Derivatization Strategies

Semi-synthesis, the chemical modification of a natural product, is a common strategy to produce analogues with improved properties. mdpi.com For antibiotics, this can lead to derivatives with enhanced potency, a broader spectrum of activity, or the ability to overcome resistance mechanisms. nih.gov While specific semi-synthetic derivatization of this compound is not widely reported, strategies applied to other aminoglycoside and anthracycline antibiotics produced by Micromonospora and related actinomycetes provide a framework for potential modifications.

Key sites for derivatization on aminoglycoside and anthracycline antibiotics often include the amino and hydroxyl groups of the sugar moieties, as well as functional groups on the aglycone. Some common semi-synthetic strategies include:

N-Acylation/Alkylation: Modification of the amino groups on the sugar can significantly impact biological activity. For example, the introduction of an (S)-4-amino-2-hydroxybutyryl (AHB) group at the 1-amino group of kanamycin (B1662678) led to the development of amikacin, which has an improved resistance profile. nih.gov

Glycosidic Bond Modification: Altering the sugar components or their linkages can affect the molecule's interaction with its biological target.

Aglycone Modification: Chemical changes to the core structure can also lead to beneficial properties.

The following table summarizes some semi-synthetic derivatization strategies that have been successfully applied to related antibiotics.

| Antibiotic Class | Parent Compound | Derivatization Strategy | Resulting Analogue | Improved Property |

| Aminoglycoside | Kanamycin B | 3',4'-dideoxygenation | Dibekacin | Overcomes enzymatic 3'-O-phosphorylation resistance. nih.gov |

| Aminoglycoside | Kanamycin | 1-N-acylation with (S)-4-amino-2-hydroxybutyryl group | Amikacin | Broader resistance profile. nih.gov |

| Aminoglycoside | Gentamicin (B1671437) B | 1-N-acylation with (S)-3-amino-2-hydroxypropionyl group | Isepamicin | High stability against inactivating enzymes, low toxicity. scispace.com |

| Aminoglycoside | Sisomicin | 1-N-ethylation | Netilmicin | Similar activity to gentamicin with reduced toxicity. scispace.com |

These examples highlight how targeted chemical modifications can lead to the development of new antibiotic agents with superior therapeutic potential.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of natural products are driven by the need to improve their therapeutic index, overcome resistance, and understand their structure-activity relationships (SAR). nih.gov The process often involves creating a library of related compounds with systematic variations to probe the importance of different functional groups and stereocenters.

For a complex molecule like this compound, the design of analogues would likely focus on several key areas:

The Sugar Moiety: The nature of the sugar is often critical for the biological activity of glycoside antibiotics. Creating analogues with different sugars or modified existing sugars can lead to compounds with altered target binding or improved pharmacokinetic properties.

The Aglycone: Modifications to the anthracycline core, such as changes in the substitution pattern of the aromatic rings, can influence DNA intercalation and interaction with topoisomerase enzymes.

The Linkage between Sugar and Aglycone: The stereochemistry and nature of the glycosidic bond are crucial. Analogues with different linkages could provide insights into the optimal geometry for biological activity.

The synthesis of such analogues can be achieved through total synthesis, where the desired modifications are incorporated from the beginning of the synthetic sequence, or through semi-synthesis, as discussed previously. Total synthesis offers greater flexibility in the design of analogues, as it is not constrained by the structure of the natural product. rsc.org

The following table presents examples of analogue design and synthesis for other complex antibiotics, illustrating the principles that could be applied to this compound.

| Antibiotic | Analogue Design Rationale | Synthetic Approach | Example Analogue(s) | Key Finding |

| Moenomycin A | Simplify the complex structure while retaining the pharmacophore. | Total synthesis of fragments. | Synthetic lipidated C-E-F trisaccharide fragments. | Identified key structural units for biological activity. nih.gov |

| Thiopeptide Antibiotics | Overcome poor solubility and improve therapeutic potential. | Semi-synthetic modification. | Thiostrepton analogues. | Dual mode of action against P. falciparum. mdpi.com |

| Glycopeptide Antibiotics | Combat vancomycin (B549263) resistance. | Semi-synthetic modification of the peptide backbone. | Vancapticins. | Increased membrane affinity and activity against resistant strains. binasss.sa.cr |

| Lemonomycin | Access the natural product and enable analogue synthesis. | Convergent total synthesis. | (-)-Lemonomycin. | Accomplished the first total synthesis, opening the door for future analogue creation. nih.gov |

The insights gained from the synthesis and evaluation of analogues are invaluable for the development of new and more effective therapeutic agents. While specific research on this compound analogues is limited in the public domain, the strategies employed for other complex natural products provide a clear roadmap for future investigations into this promising antibiotic.

Structure Activity Relationship Sar Studies of Micromonomycin

Identification of Key Pharmacophores for Biological Activity

The biological activity of anthracyclines, including by extension Micromonomycin, is intrinsically linked to their characteristic molecular architecture. This architecture consists of a tetracyclic aglycone and one or more sugar moieties. The key pharmacophoric elements essential for the antibacterial and cytotoxic effects of these compounds have been extensively studied. jst.go.jphilarispublisher.com

The primary pharmacophore of anthracyclines is the planar tetracyclic ring system, which is capable of intercalating into DNA. hilarispublisher.comacs.org This intercalation disrupts DNA replication and transcription, leading to cellular apoptosis. The quinone-hydroquinone group within rings B and C is also a critical feature, as it participates in redox cycling to produce reactive oxygen species (ROS) that can damage cellular components, including DNA and proteins. nih.gov

Another indispensable component is the amino sugar moiety attached at the C-7 position of the aglycone. jst.go.jphilarispublisher.com For many anthracyclines, this is daunosamine. aacrjournals.orgnih.gov The amino group on the sugar is typically protonated at physiological pH, facilitating a strong electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA. This interaction helps to anchor the molecule in the minor groove of DNA, stabilizing the intercalated complex. hilarispublisher.com The presence and nature of the sugar moiety can significantly influence the molecule's DNA binding affinity and biological activity. jst.go.jp For instance, compounds lacking the amino sugar often exhibit a dramatic loss of activity. hilarispublisher.com

General pharmacophoric features for anthracycline antibiotics are summarized below:

| Pharmacophoric Feature | Role in Biological Activity | Reference |

| Tetracyclic Aglycone | DNA Intercalation | hilarispublisher.comacs.org |

| Quinone-Hydroquinone System | Generation of Reactive Oxygen Species (ROS) | nih.gov |

| Amino Sugar at C-7 | Interaction with DNA phosphate backbone, stabilization of the DNA-drug complex | jst.go.jphilarispublisher.com |

| Hydroxyl groups on Aglycone | Modulate potency and DNA binding | jst.go.jp |

| Side chain at C-9 | Influences cytotoxicity | jst.go.jp |

Impact of Structural Modifications on In Vitro Antimicrobial Efficacy

The antimicrobial efficacy of anthracyclines can be significantly altered by modifying their chemical structure. These modifications can affect the drug's ability to intercalate into DNA, its redox potential, and its interaction with cellular targets.

Modifications of the Aglycone: Changes to the tetracyclic core have profound effects on activity. For example, hydroxylation patterns on the aglycone are critical. The presence of hydroxyl groups at specific positions, such as C-6 and C-11, can enhance the potency of the compound. jst.go.jp Conversely, removal or modification of these groups often leads to a decrease in activity. jst.go.jp The nature of the substituent at the C-4 position also plays a role, with potency increasing in the order of methoxy (B1213986) < hydroxy < deoxy for some analogues. jst.go.jp The side chain at C-9, while having a less pronounced effect than other features, can still influence cytotoxic and antimicrobial potency. jst.go.jp

Modifications of the Sugar Moiety: The amino sugar is a key determinant of biological activity. N-alkylation of the amino group on the sugar moiety can drastically reduce or abolish mutagenic activity and can alter the antibacterial spectrum. aacrjournals.orgnih.gov The number of sugar units also plays a role; trisaccharides and disaccharides have been shown to be more potent in vitro than monosaccharides in some anthracycline series. jst.go.jp

The following table summarizes the general impact of structural modifications on the in vitro antimicrobial efficacy of anthracyclines, which can be extrapolated to this compound:

| Modification | Effect on In Vitro Antimicrobial Efficacy | Reference |

| Removal of the amino sugar | Significant decrease or loss of activity | hilarispublisher.com |

| N-alkylation of the amino sugar | Reduction or loss of mutagenicity, altered antibacterial spectrum | aacrjournals.orgnih.gov |

| Increase in the number of sugar units (e.g., from monosaccharide to disaccharide or trisaccharide) | Increased potency in some cases | jst.go.jp |

| Modification of aglycone hydroxylation pattern | Can either increase or decrease potency depending on the position | jst.go.jp |

| Removal of the C-10 carbomethoxy group | Marked reduction in cytotoxicity and nucleic acid synthesis inhibition | jst.go.jp |

Computational Approaches in SAR Analysis

Computational methods are powerful tools for elucidating the SAR of complex molecules like anthracyclines and can guide the design of novel analogues with improved properties. These approaches include molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies.

Molecular Docking: Molecular docking simulations can predict the preferred binding orientation of an anthracycline within the DNA minor groove or its interaction with other cellular targets like topoisomerase II. technologynetworks.comacs.org For instance, docking studies of doxorubicin (B1662922) and daunorubicin (B1662515) have provided insights into the specific hydrogen bonding and hydrophobic interactions that stabilize the drug-DNA complex. technologynetworks.complos.org Such studies can be used to rationalize the observed activity of different analogues and to predict the binding affinity of novel, computationally designed compounds. For this compound, docking studies could help to visualize its interaction with bacterial DNA and topoisomerase, thereby explaining its antibacterial activity.

Pharmacophore Modeling: Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features responsible for biological activity. slideshare.netnih.gov A pharmacophore model for anthracyclines would typically include features such as a planar aromatic system for intercalation, hydrogen bond donors and acceptors for interaction with DNA bases, and a positively ionizable feature corresponding to the amino sugar. acs.org This model can then be used as a 3D query to screen virtual libraries for new compounds with the potential for similar antibacterial activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov For anthracyclines, QSAR models could be developed to correlate physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) of different analogues with their minimum inhibitory concentrations (MICs) against various bacterial strains. Such models would be invaluable for predicting the potency of new this compound derivatives before their synthesis.

The application of these computational approaches to this compound would undoubtedly accelerate the discovery of new derivatives with enhanced antimicrobial efficacy and potentially reduced toxicity.

Molecular Mechanism of Action of Micromonomycin

Cellular Targets and Pathways of Antimicrobial Activity

Detailed research specifying the cellular targets and metabolic or signaling pathways affected by Micromonomycin is not extensively available in the public literature. As an anthracycline, its mechanism of action is presumed to be similar to other compounds in this class, which typically involve intercalation into DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription. However, specific studies confirming these pathways for this compound are not available.

Initial studies have reported its minimum inhibitory concentration (MIC) values, which provide a measure of its potency.

| Microorganism Type | MIC Value Range (μg/mL) |

|---|---|

| Gram-positive and Gram-negative Bacteria | 0.5–4 |

| Fungi | 30–35 |

Molecular Interactions with Microbial Components

There is a lack of specific research detailing the direct molecular interactions between this compound and microbial components. For anthracyclines in general, the primary interaction is the insertion of their planar ring system between the base pairs of DNA. This interaction is stabilized by hydrogen bonds and electrostatic interactions. It is hypothesized that this compound follows this general model, but specific binding affinities, precise interaction sites on microbial DNA or proteins, and the structural basis for these interactions have not been documented in available scientific literature.

Mechanistic Studies Using Chemical Biology Tools

Currently, there are no published studies that have utilized chemical biology tools to investigate the mechanistic properties of this compound. Methodologies such as affinity chromatography, fluorescent labeling, or photo-affinity probes, which are instrumental in identifying cellular targets and understanding the mode of action of antibiotics, have not been reported in the context of this specific compound. Therefore, a detailed understanding of its mechanism through such advanced techniques remains to be established.

Biological Activities of Micromonomycin in Vitro Focus

Broad-Spectrum In Vitro Antimicrobial Activitynih.govresearchgate.netsemanticscholar.orgresearchgate.net

Micromonomycin exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria in vitro. nih.gov This broad-spectrum capability makes it a subject of interest in the search for new antimicrobial compounds.

Studies have shown that this compound possesses potent inhibitory activity against several Gram-positive bacteria. nih.govresearchgate.net Its effectiveness has been specifically noted against Staphylococcus aureus and Streptococcus pneumoniae. researchgate.net The minimum inhibitory concentration (MIC) values for its activity against Gram-positive bacteria generally fall within the range of 0.5 to 4 µg/mL. nih.gov

The compound is also effective against Gram-negative bacteria. nih.govresearchgate.net Research highlights its potent inhibitory action against a supersensitive strain of Escherichia coli. researchgate.net Similar to its efficacy against Gram-positive strains, the MIC values for this compound's activity against Gram-negative bacteria are reported to be in the range of 0.5 to 4 µg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Type | Organism | Reported Activity | MIC (µg/mL) |

|---|---|---|---|

| Gram-Positive | Staphylococcus aureus | Potent Inhibitory Activity researchgate.net | 0.5 - 4 nih.gov |

| Gram-Positive | Streptococcus pneumoniae | Potent Inhibitory Activity researchgate.net | 0.5 - 4 nih.gov |

Antibacterial Efficacy Against Gram-Positive Bacteria

Antifungal Properties In Vitronih.govresearchgate.netsemanticscholar.org

In addition to its antibacterial properties, this compound has displayed weak to moderate antifungal activity. nih.govresearchgate.net Laboratory tests have shown its effects against Saccharomyces cerevisiae and Candida albicans. researchgate.net The MIC values for its antifungal activity are notably higher than those for its antibacterial effects, recorded in the range of 30 to 35 µg/mL. nih.gov

Table 2: In Vitro Antifungal Activity of this compound

| Fungal Organism | Reported Activity | MIC (µg/mL) |

|---|---|---|

| Saccharomyces cerevisiae | Weak Antifungal Activity researchgate.net | 30 - 35 nih.gov |

Other Observed Bioactivities in Research Settings

While the primary focus of research on this compound has been its antimicrobial effects, related compounds from the same chemical class have shown other bioactivities. For instance, two novel anthracyclinones produced by Micromonospora strains, which are structurally related to this compound, were found to be cytotoxic against the human colon adenocarcinoma cell line HCT-8. researchgate.net This suggests that compounds within the anthracycline family, including potentially this compound itself or its analogues, could possess anticancer properties, although this requires further specific investigation.

Microbial Resistance Mechanisms to Micromonomycin

Elucidation of Resistance Pathways in Target Microorganisms

While specific research on resistance pathways to Micromonomycin is limited, the mechanisms of resistance to its class of antibiotics, the anthracyclines, are well-documented. These pathways generally involve preventing the antibiotic from reaching its target, modifying the target itself, or inactivating the drug.

One of the primary mechanisms of resistance to anthracyclines is the decreased intracellular accumulation of the drug . nih.gov This is often achieved through the overexpression of efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell. nih.govreactgroup.org A key efflux pump implicated in anthracycline resistance is P-glycoprotein (P-gp), encoded by the MDR-1 gene, which acts as a broad-spectrum drug transporter. nih.govwikipedia.org The ATP-binding cassette (ABC) transporter family, including proteins like ABCB5 and multidrug resistance-associated proteins (MRPs), also contributes to this process by extruding the drug from the microbial cell. mdpi.comfrontiersin.org

Another significant resistance pathway involves the alteration of the drug's molecular target . This compound, like other anthracyclines, primarily targets DNA topoisomerase II, an enzyme essential for DNA replication. wikipedia.orgmdpi.com Mutations in the gene encoding this enzyme can alter its structure, reducing the binding affinity of the antibiotic and thereby diminishing its inhibitory effect. mdpi.com

Furthermore, microorganisms can develop resistance through drug inactivation or modification . This can involve enzymatic modification of the antibiotic molecule, rendering it harmless. For instance, enzymes such as glutathione (B108866) S-transferase can be involved in the metabolic detoxification of anthracyclines. mdpi.comelifesciences.org Additionally, some bacteria may sequester the drug in cellular compartments like lysosomes, preventing it from reaching its target. elifesciences.org

Finally, resistance can arise from the inhibition of apoptosis , or programmed cell death, which is a common outcome of anthracycline-induced DNA damage. frontiersin.org By dysregulating apoptotic pathways, resistant cells can survive the cytotoxic effects of the antibiotic.

| Resistance Mechanism | Description | Key Proteins/Genes Involved |

| Decreased Drug Accumulation | Active transport of the antibiotic out of the cell. nih.govreactgroup.org | P-glycoprotein (P-gp), Multidrug Resistance-associated Protein (MRP), ABC Transporters (e.g., ABCB5). nih.govmdpi.comfrontiersin.org |

| Target Modification | Alteration of the drug's target enzyme, reducing binding affinity. mdpi.com | DNA topoisomerase II. wikipedia.orgmdpi.com |

| Drug Inactivation/Sequestration | Enzymatic detoxification or compartmentalization of the antibiotic. mdpi.comelifesciences.org | Glutathione S-transferase, Lysosomes. mdpi.comelifesciences.org |

| Inhibition of Apoptosis | Dysregulation of programmed cell death pathways to promote survival. frontiersin.org | Apoptosis-regulating proteins. |

Genetic Basis of this compound Resistance

The genetic foundation of resistance to this compound and other anthracyclines is multifaceted, involving both spontaneous mutations and the acquisition of resistance genes through horizontal gene transfer. microbiologyclass.netmdpi.com

Chromosomal mutations are a primary source of resistance. microbiologyclass.net These mutations can occur in the genes encoding the drug's target, such as topoisomerase II, leading to a modified protein that no longer effectively binds the antibiotic. mdpi.com Mutations can also affect regulatory genes, leading to the overexpression of efflux pumps. For example, mutations in regulatory elements can increase the expression of the MDR-1 gene, resulting in higher levels of P-gp and enhanced drug efflux. nih.govwikipedia.org Studies have also linked mutations in genes like TP53 and CDH1 to the development of anthracycline resistance. mdpi.com

Horizontal gene transfer plays a crucial role in the spread of antibiotic resistance among bacterial populations. microbiologyclass.netmdpi.com Resistance genes, often located on mobile genetic elements such as plasmids and transposons, can be transferred from a resistant to a susceptible bacterium. microbiologyclass.net These acquired genes may encode for efflux pumps, antibiotic-modifying enzymes, or proteins that protect the cellular target. microbiologyclass.net For instance, a bacterium could acquire a plasmid carrying a gene for a potent efflux pump, rapidly gaining resistance to this compound and other related antibiotics. The producing organism itself, Micromonospora sp., naturally possesses resistance genes to protect itself from the antibiotic it synthesizes, and these genes represent a potential reservoir for transfer to other bacteria. nih.govfrontiersin.org

| Genetic Element | Role in Resistance | Examples |

| Chromosomal Genes | Site of mutations leading to target alteration or changes in gene expression. mdpi.commicrobiologyclass.net | topoisomerase II, TP53, CDH1, regulatory genes for efflux pumps. mdpi.com |

| Plasmids | Carry and transfer resistance genes between bacteria. microbiologyclass.net | Plasmids containing genes for efflux pumps or inactivating enzymes. |

| Transposons | Mobile genetic elements that can move resistance genes within and between genomes. microbiologyclass.net | Transposons carrying multiple antibiotic resistance genes. |

| Integrons | Genetic elements that can capture and express resistance gene cassettes. mdpi.com | Integrons incorporating genes for various resistance mechanisms. |

Strategies to Combat Resistance Development

Addressing the challenge of microbial resistance to this compound requires a multi-pronged approach that includes the development of new therapeutic strategies and the responsible use of existing antibiotics.

Combination therapy represents a promising strategy. ourworldindata.org By using this compound in conjunction with other antibiotics that have different mechanisms of action, the likelihood of bacteria developing resistance to both drugs simultaneously is reduced. ourworldindata.org Another approach in combination therapy is the use of adjuvants, such as efflux pump inhibitors (EPIs) . news-medical.net These compounds can block the efflux pumps responsible for extruding the antibiotic, thereby restoring its intracellular concentration and efficacy. news-medical.net

The development of novel drug delivery systems offers another avenue to overcome resistance. news-medical.netfrontiersin.org Encapsulating this compound in nanocarriers can enhance its delivery to the site of infection, increase its bioavailability, and potentially bypass efflux pump-mediated resistance. frontiersin.org

A crucial long-term strategy is the continuous discovery and development of new antibiotics with novel mechanisms of action. ontosight.ai Organisms like Micromonospora from unique environments, such as deep-sea sponges, are a promising source for the discovery of new bioactive compounds that may be effective against resistant pathogens. mdpi.com

Finally, fundamental practices of antibiotic stewardship are essential to slow the emergence and spread of resistance. clevelandclinic.orgnih.gov This includes the rational use of antibiotics, ensuring they are only prescribed when necessary, and adherence to infection control measures like good hygiene to prevent the transmission of resistant bacteria. clevelandclinic.orgnih.gov

| Strategy | Description |

| Combination Therapy | Use of this compound with other antibiotics or with adjuvants like efflux pump inhibitors. ourworldindata.orgnews-medical.net |

| Novel Drug Delivery | Encapsulation of this compound in systems like nanoparticles to improve efficacy and overcome efflux. news-medical.netfrontiersin.org |

| New Antibiotic Discovery | Exploration of natural sources, such as marine microorganisms, for novel antimicrobial compounds. ontosight.aimdpi.com |

| Antibiotic Stewardship | Responsible use of antibiotics and implementation of infection control practices to reduce selection pressure for resistance. clevelandclinic.orgnih.gov |

Biotechnological Production and Process Optimization

Fermentation Optimization for Micromonomycin Production

The successful cultivation of Micromonospora for this compound production is highly dependent on the composition of the fermentation medium and the control of various physical and chemical parameters during the process. frontiersin.orgscirp.org

Media Component Optimization

The selection and concentration of nutrients in the fermentation medium are critical for maximizing the yield of this compound. frontiersin.orgejbiotechnology.info Key components that significantly influence production include carbon and nitrogen sources, as well as essential minerals.

Carbon Sources: Various carbon sources can be utilized by Micromonospora for growth and antibiotic production. Studies on related actinomycetes have shown that gradually assimilated carbon sources, such as starch and galactose, can enhance the production of secondary metabolites like antibiotics. frontiersin.orgnii.ac.jp For instance, in the production of gentamicin (B1671437) by Micromonospora echinospora, starch was identified as a crucial medium component. nih.gov Similarly, for the production of an antifungal antibiotic by a Micromonospora species, tomato paste concentration was found to be critical. nih.gov

Nitrogen Sources: The type and concentration of the nitrogen source are also pivotal. Organic nitrogen sources like soybean meal, yeast extract, and peptone have been reported to support good growth and antibiotic production in Micromonospora. nii.ac.jp For example, soybean meal was a key ingredient in the optimized medium for gentamicin production. nih.gov

Minerals and Trace Elements: Minerals such as phosphates and trace elements like cobalt are essential for both microbial growth and the biosynthesis of antibiotics. nii.ac.jp For instance, dipotassium (B57713) phosphate (B84403) (K2HPO4) is a common phosphate source, and cobalt chloride (CoCl2) has been shown to be a requisite for gentamicin synthesis. nii.ac.jpnih.gov

The optimization of these media components is often achieved using statistical methods like Response Surface Methodology (RSM), which helps in understanding the interactions between different components and identifying their optimal concentrations for maximum product yield. ejbiotechnology.infonih.gov

Table 1: Examples of Optimized Media Components for Antibiotic Production by Micromonospora and related Actinomycetes

| Component | Organism | Product | Optimized Concentration | Reference |

| Starch | Micromonospora echinospora | Gentamicin | 9 g/L | nih.gov |

| Soybean Meal | Micromonospora echinospora | Gentamicin | 3 g/L | nih.gov |

| K2HPO4 | Micromonospora echinospora | Gentamicin | 0.9 g/L | nih.gov |

| CoCl2 | Micromonospora echinospora | Gentamicin | 0.01 g/L | nih.gov |

| Tomato Paste | Micromonospora sp. | Rustmicin (B1680281) | Critical for production | nih.gov |

| Soluble Starch | Streptomyces rectiviolaceus | Antifungal Metabolites | 20.00 g·L−1 | mdpi.com |

| Ammonium Sulfate | Streptomyces rectiviolaceus | Antifungal Metabolites | 3.86 g·L−1 | mdpi.com |

Culture Condition Control

Beyond the medium composition, the control of physical and chemical parameters during fermentation is crucial for achieving high yields of this compound. mdpi.comnih.gov

pH: The pH of the culture medium significantly affects both microbial growth and antibiotic production. For many Micromonospora fermentations, maintaining the pH within a specific range is critical. For example, the optimal pH for gentamicin production was found to be between 6.9 and 7.0. nii.ac.jp In another case, maintaining the pH at or below 6.0 was linked to increased rustmicin production. nih.gov

Temperature: Temperature is another critical factor that influences the rate of microbial growth and enzyme activity. The optimal temperature for antibiotic production varies between different strains. For instance, a study on Streptomyces species found the optimal temperature for the production of bioactive metabolites to be between 30°C and 35°C depending on the strain. scirp.org

Dissolved Oxygen (DO): Adequate aeration and agitation are necessary to maintain a sufficient level of dissolved oxygen, which is vital for the aerobic metabolism of Micromonospora and the biosynthesis of antibiotics. mdpi.comnih.gov Controlling the agitation speed and aeration rate helps in maintaining the DO concentration above critical levels, preventing oxygen limitation. nih.gov

Antifoaming Agents: Foam production can be an issue in large-scale fermentations. The choice of antifoaming agent is important, as some can negatively impact antibiotic production. For example, the antifoam agent P-2000 was found to reduce rustmicin production, while UCON-LB625 increased it. nih.gov

Strain Improvement through Genetic Engineering

To further enhance the production of this compound, genetic engineering techniques are employed to modify the producing Micromonospora strain. These strategies aim to increase the expression of biosynthetic genes and eliminate competing metabolic pathways. nih.govresearchgate.net

Overexpression of Biosynthetic Genes

A common strategy to boost antibiotic production is to overexpress the genes responsible for its biosynthesis. This can be achieved by introducing additional copies of the biosynthetic gene cluster or by placing the existing genes under the control of strong, constitutive promoters. frontiersin.org For example, in the production of gentamicin B, the overexpression of the genR and genS genes, which are part of the gentamicin biosynthetic pathway, led to a significant increase in yield. scienceopen.com Similarly, the introduction of the D-mycinose biosynthetic genes from Micromonospora griseorubida into Micromonospora rosaria resulted in the production of new rosamicin derivatives. nih.gov

CRISPR/Cas-based Genomic Modifications

The development of CRISPR/Cas9 and related systems has revolutionized genome editing in actinomycetes, including Micromonospora. rsc.org This technology allows for precise and efficient gene knockouts, insertions, and replacements.

CRISPR/Cas9 has been successfully used to delete competing pathways, thereby redirecting metabolic flux towards the desired antibiotic. For instance, in the search for the polyketide synthase responsible for dynemicin A production in Micromonospora chersina, CRISPR/Cas9 was used to delete several putative PKS genes. rsc.org This tool has also been used to validate the biosynthetic gene cluster of chersinamycin by creating a gene-inactivation mutant. biorxiv.org Furthermore, CRISPR/Cas9-based systems have been employed to knock out genes in Micromonospora echinospora to study and improve gentamicin production. scienceopen.comgoogle.com

Scale-Up Considerations for Industrial Production

Translating a successful laboratory-scale fermentation process to an industrial scale presents several challenges. nii.ac.jp The principles of fermentation optimization and strain improvement remain the same, but their application requires careful consideration of the physical and economic constraints of large-scale bioreactors.

Key considerations for the scale-up of this compound production include:

Maintaining Homogeneity: Ensuring uniform distribution of nutrients, oxygen, and temperature throughout a large bioreactor is crucial for consistent product yield. This requires optimizing the design of the bioreactor, including the impellers and spargers, as well as the agitation and aeration rates. nih.gov

Shear Stress: High agitation rates, while necessary for mixing and oxygen transfer, can cause shear stress that can damage microbial cells. The optimal agitation speed must be determined to balance these competing factors.

Process Control and Monitoring: Large-scale fermenters require sophisticated online monitoring and control systems for parameters such as pH, temperature, dissolved oxygen, and nutrient feeding to maintain optimal conditions throughout the extended fermentation period. mdpi.com

Economic Viability: The cost of the fermentation medium is a significant factor in industrial production. Therefore, optimizing the medium to use cheaper and readily available raw materials without compromising yield is a critical aspect of scale-up. nii.ac.jp

Downstream Processing: The methods for extracting and purifying this compound from the fermentation broth must also be scalable and cost-effective.

Future Perspectives in Micromonomycin Research

Untapped Biosynthetic Potential and Genome Mining

The quest for novel bioactive compounds has increasingly turned to the untapped biosynthetic potential within microorganisms. The genus Micromonospora, a known producer of the anthracycline antibiotic micromonomycin, is a prime example of a microbial group with significant, yet underexplored, capabilities for producing secondary metabolites. researchgate.netresearchgate.net Advances in genome mining have revealed that the genomes of Micromonospora species harbor a wealth of biosynthetic gene clusters (BGCs), many of which are "silent" or "cryptic" under standard laboratory conditions. researchgate.netmdpi.com This suggests a vast reservoir of undiscovered natural products.

Genome mining acts as a powerful tool to unlock this potential by identifying and characterizing these BGCs. mdpi.combiorxiv.org For instance, analysis of the ~7.1-Mb genome of Micromonospora sp. strain WMMB235, isolated from a marine ascidian, provides insights into its biosynthetic capabilities. researchgate.net The identification of BGCs for polyketides, non-ribosomal peptides, and other classes of compounds within various Micromonospora strains underscores the promise of this approach. mdpi.commdpi.com The mycinamicin biosynthetic gene cluster in Micromonospora griseorubida, for example, consists of 22 open reading frames responsible for producing the 16-membered macrolide antibiotic. nih.gov

Furthermore, comparative genomic analyses between different Micromonospora strains can highlight unique BGCs, potentially leading to the discovery of novel chemical scaffolds. biorxiv.orgnih.gov By focusing on these orphan and unknown gene clusters, researchers can prioritize strains and BGCs for further investigation, moving beyond the rediscovery of known compounds. mdpi.comnih.gov The application of bioinformatics tools like antiSMASH and BiG-SCAPE facilitates the identification and comparison of these clusters, paving the way for targeted discovery of new molecules with potential therapeutic applications. biorxiv.orgnih.gov

Exploration of Novel Analogues for Enhanced Bioactivity

The generation of novel analogues of existing natural products is a key strategy for improving their therapeutic properties. In the context of this compound and other compounds from Micromonospora, exploring new analogues holds the potential for enhanced bioactivity, improved stability, and novel mechanisms of action. nih.gov Techniques such as mutasynthesis and combinatorial biosynthesis are instrumental in this endeavor.

Mutasynthesis involves genetically modifying a producing strain to block the biosynthesis of a specific precursor and then feeding the mutant with synthetic analogues of that precursor. This can lead to the production of novel derivatives of the parent compound. For example, two new nikkomycin (B1203212) analogues, nikkomycin Px and Pz, were created using a mutant of Streptomyces ansochromogenes. nih.gov These new analogues exhibited similar antifungal activity to the parent compounds but with significantly better stability. nih.gov

Combinatorial biosynthesis, which involves the genetic engineering of biosynthetic pathways, offers another powerful approach. By altering the genes within a BGC, researchers can modify the final structure of the natural product. For instance, understanding the function of individual genes within the gentamicin (B1671437) gene cluster has facilitated the study of diverse antibiotic biosynthesis pathways, opening avenues for creating new derivatives. nii.ac.jp The exploration of different sugar moieties attached to the aglycone of anthracyclines, like in auramycins and sulfurmycins, has also yielded analogues with activity against Gram-positive bacteria and leukemia cells. researchgate.net These approaches, combined with structure-activity relationship studies, can guide the rational design of new this compound analogues with superior therapeutic profiles. researchgate.net

Integration of Advanced Omics Technologies in Discovery

The integration of advanced "omics" technologies is revolutionizing the field of natural product discovery, including the search for novel compounds like this compound. cmbio.ionih.gov A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the biological system and can accelerate the discovery and development of new drugs. towardshealthcare.comhappiestminds.com

Genomics lays the foundation by identifying the BGCs responsible for producing secondary metabolites. towardshealthcare.comhappiestminds.comTranscriptomics , the study of RNA, reveals which of these gene clusters are actively being expressed under specific conditions, providing insights into the regulation of biosynthesis. cmbio.io

Proteomics , the large-scale study of proteins, can identify the enzymes encoded by the BGCs and understand their role in the biosynthetic pathway. uu.nlfrontiersin.orglih.lu Mass spectrometry-based proteomics is a central methodology for characterizing the proteins involved in cellular processes. uu.nllih.lu This can help to elucidate the mechanisms of action and identify potential targets for genetic engineering to create novel analogues. frontiersin.orgnih.gov

Metabolomics , which analyzes the complete set of small-molecule metabolites, provides a direct snapshot of the chemical compounds being produced by an organism. cmbio.ionih.gov Untargeted metabolomics can lead to the discovery of novel, unexpected compounds, while targeted metabolomics can be used to quantify the production of known or desired molecules. cmbio.iofrontiersin.org The integration of metabolomics with other omics data can help to link genes to molecules, a critical step in understanding and manipulating biosynthetic pathways. nih.gov By applying these integrated omics strategies to Micromonospora strains, researchers can more effectively mine their genomes for novel bioactive compounds, understand the conditions that trigger their production, and ultimately accelerate the journey from discovery to potential therapeutic application.

Q & A

Q. How can researchers improve reproducibility when publishing this compound-related findings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.